Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate
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Overview
Description
Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group at position 5, an iodine atom at position 3, and a methyl group at position 1 of the pyrazole ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate typically begins with the preparation of Ethyl 3-methylpyrazole-5-carboxylate.
Iodination: The next step involves the iodination of Ethyl 3-methylpyrazole-5-carboxylate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be various substituted pyrazoles with different functional groups at the 3-position.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules, including ligands for coordination chemistry .
Biology and Medicine: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it valuable for creating compounds with specific properties .
Mechanism of Action
The mechanism of action of Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom at the 3-position can participate in halogen bonding, while the ester group at the 5-position can undergo hydrolysis or other reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-methylpyrazole-5-carboxylate: Lacks the iodine atom at the 3-position, making it less reactive in substitution reactions.
3-Iodo-1-methylpyrazole: Lacks the ethyl ester group at the 5-position, limiting its applications in esterification reactions.
Uniqueness: Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct reactivity and versatility in chemical syntheses. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-iodo-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKVTDHOSQVQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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